molecular formula C20H20BrNO6 B11472725 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11472725
M. Wt: 450.3 g/mol
InChI Key: NRNQJRODYBTXSE-UHFFFAOYSA-N
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Description

“5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE” is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes bromine, methoxy, and benzodioxole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE” typically involves multiple steps:

    Formation of the Benzodioxole Group: This step involves the reaction of catechol with methylene bromide in the presence of a base to form the benzodioxole ring.

    Bromination: The benzodioxole ring is then brominated using bromine or a brominating agent.

    Formation of the Oxazole Ring: The brominated benzodioxole is reacted with an appropriate aldehyde and hydroxylamine to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole groups.

    Reduction: Reduction reactions can occur at the bromine and oxazole groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving oxazole-containing molecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE
  • 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE

Uniqueness

The presence of the methoxy and benzodioxole groups in “5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C20H20BrNO6

Molecular Weight

450.3 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C20H20BrNO6/c1-23-12-6-4-11(5-7-12)15-9-13(28-22-15)8-14-16(21)18(25-3)20-19(17(14)24-2)26-10-27-20/h4-7,13H,8-10H2,1-3H3

InChI Key

NRNQJRODYBTXSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC3=C(C4=C(C(=C3Br)OC)OCO4)OC

Origin of Product

United States

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